molecular formula C21H15O6Ru B13132087 Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O')ruthenium

Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O')ruthenium

Cat. No.: B13132087
M. Wt: 464.4 g/mol
InChI Key: TYYXEUPKHHTDOT-UHFFFAOYSA-K
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Description

Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium is a coordination compound featuring ruthenium as the central metal atom

Preparation Methods

The synthesis of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium typically involves the reaction of ruthenium chloride with 2-hydroxy-2,4,6-cycloheptatrien-1-one under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

    Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride.

    Substitution: Ligand substitution reactions are common, where the 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands can be replaced by other ligands under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: It is used in industrial processes that require efficient catalysts for chemical transformations.

Mechanism of Action

The mechanism by which Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands play a crucial role in stabilizing the ruthenium center and modulating its reactivity. Molecular targets and pathways involved include interactions with various substrates in catalytic processes and potential interactions with biological molecules in medicinal applications.

Comparison with Similar Compounds

Similar compounds to Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium include:

    Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)iron(III): This compound features iron as the central metal atom and shares similar ligand coordination.

    Tris(2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-onato-O,O’)iron(III): Another iron-based compound with a slightly different ligand structure.

The uniqueness of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium lies in the specific properties imparted by the ruthenium center, which can exhibit different reactivity and stability compared to its iron counterparts.

Properties

Molecular Formula

C21H15O6Ru

Molecular Weight

464.4 g/mol

IUPAC Name

7-oxocyclohepta-1,3,5-trien-1-olate;ruthenium(3+)

InChI

InChI=1S/3C7H6O2.Ru/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3

InChI Key

TYYXEUPKHHTDOT-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Ru+3]

Origin of Product

United States

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